molecular formula C20H13F6NO3S2 B14851360 5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one

5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one

Cat. No.: B14851360
M. Wt: 493.4 g/mol
InChI Key: MGUBLJQJUPQNSO-UHFFFAOYSA-N
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Description

5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-bis(trifluoromethyl)benzyl alcohol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are commonly used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and thiazolidinone core play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl groups and benzyl structure but differ in their core structures.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone cores but different substituents.

Uniqueness

5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one is unique due to the combination of trifluoromethyl groups, a methoxyphenyl group, and a thiazolidinone core. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C20H13F6NO3S2

Molecular Weight

493.4 g/mol

IUPAC Name

5-[[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13F6NO3S2/c1-29-15-6-10(7-16-17(28)27-18(31)32-16)2-5-14(15)30-9-11-3-4-12(19(21,22)23)8-13(11)20(24,25)26/h2-8H,9H2,1H3,(H,27,28,31)

InChI Key

MGUBLJQJUPQNSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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